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Compound of Interest

Compound Name:
3-[(4-Bromophenoxy)methyl]-4-

methoxybenzaldehyde

CAS No.: 351365-97-4

Cat. No.: B410876

Get Quote

Executive Summary
This guide details the analytical protocols for the structural confirmation and purity assessment

of 3-[(4-Bromophenoxy)methyl]-4-methoxybenzaldehyde (CAS: 329222-87-9). As a

functionalized benzaldehyde derivative containing both an ether linkage and an aryl bromide,

this compound serves as a high-value intermediate in the synthesis of biaryl pharmaceuticals

via Suzuki-Miyaura coupling and reductive amination pathways.

The protocols below prioritize Reverse-Phase HPLC (RP-HPLC) for quantitative purity and

NMR/MS for structural elucidation. Special attention is given to the detection of likely synthetic

impurities, specifically unreacted 4-bromophenol and hydrolysis byproducts.

Chemical Identity & Physicochemical Profile
Before method development, the physicochemical properties must be understood to select

appropriate solvents and columns.
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Property Value / Description

Chemical Name
3-[(4-Bromophenoxy)methyl]-4-

methoxybenzaldehyde

CAS Number 329222-87-9

Molecular Formula C₁₅H₁₃BrO₃

Molecular Weight 321.17 g/mol

Appearance White to off-white solid

Solubility
Soluble in DMSO, Chloroform, Acetonitrile;

Insoluble in Water

LogP (Predicted) ~3.8 (Moderately Lipophilic)

Key Functional Groups
Aldehyde (-CHO), Aryl Bromide (Ar-Br), Ether (-

O-), Methoxy (-OCH₃)

Analytical Workflow Strategy
The characterization logic follows a "Identity-Purity-Potency" framework. The following diagram

illustrates the decision matrix for releasing a batch of this intermediate.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b410876?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Crude Sample

Solubility Check
(DMSO/ACN)

RP-HPLC (UV 254nm)
Purity Assessment

Dilute

LC-MS (ESI+)
Isotope Pattern Check

Confirm Peak ID

1H / 13C NMR
Structural Confirmation

If Purity > 95%

Spec Compliance?

Generate COA
Release Batch

Yes

Recrystallize / Purify

No

Retest

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b410876/docs?utm_src=pdf-body-img#analytical-methods-for-3-4-bromophenoxy-methyl-4-methoxybenzaldehyde-characterization
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b410876?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 1: Analytical workflow for the qualification of 3-[(4-Bromophenoxy)methyl]-4-
methoxybenzaldehyde.

Protocol A: High-Performance Liquid
Chromatography (HPLC)
Objective: Quantify purity and detect process impurities (e.g., 4-bromophenol). Rationale: The

molecule is moderately lipophilic (LogP ~3.8). A C18 column with a generic gradient is ideal.

Acidic modification is used to suppress ionization of any residual phenolic impurities,

sharpening their peaks.

Instrument Parameters
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent.

Column Temp: 30°C.

Flow Rate: 1.0 mL/min.

Injection Volume: 5 µL.

Detection: Diode Array Detector (DAD).[1]

Channel A: 254 nm (Aromatic core - universal).

Channel B: 280 nm (Aldehyde specificity).

Spectrum Scan: 190–400 nm.

Mobile Phase & Gradient
Solvent A: 0.1% Formic Acid in Water (Milli-Q).

Solvent B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).
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Time (min) % Solvent A % Solvent B Description

0.00 90 10 Equilibration

2.00 90 10 Isocratic Hold

15.00 5 95 Linear Gradient

20.00 5 95 Wash

20.10 90 10 Re-equilibration

25.00 90 10 End

Sample Preparation
Stock Solution: Dissolve 10 mg of sample in 10 mL Acetonitrile (1 mg/mL). Sonicate for 5

mins.

Working Solution: Dilute Stock 1:10 with Mobile Phase A/B (50:50) to reach 0.1 mg/mL. Filter

through 0.22 µm PTFE filter.

System Suitability Criteria (SST)
Tailing Factor: 0.8 – 1.5.

Theoretical Plates: > 5000.

Retention Time Precision: RSD < 0.5% (n=5 injections).

Protocol B: Mass Spectrometry (LC-MS)
Objective: Confirm molecular weight and verify the presence of Bromine. Rationale: Bromine

has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a near 1:1 ratio. This creates a distinct "doublet"

pattern in the mass spectrum separated by 2 Da.

Methodology
Ionization: Electrospray Ionization (ESI) in Positive Mode.

Scan Range: 100 – 600 m/z.
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Target Ions:

[M+H]⁺: Expected at 321.0 and 323.0 m/z.

[M+Na]⁺: Expected at 343.0 and 345.0 m/z.

Interpretation Guide
Isotope Pattern: You must observe two peaks of approximately equal intensity separated by

2 mass units.

If the peak at 321 is significantly higher than 323, the sample may be contaminated with a

non-brominated analog (e.g., chlorophenoxy derivative, though unlikely unless chlorinated

solvents were reactive).

Adducts: Aldehydes often form hemiacetals in methanol; use Acetonitrile as the solvent to

avoid confusing [M+MeOH+H]⁺ peaks.

Protocol C: Nuclear Magnetic Resonance (NMR)
Objective: Definitive structural elucidation. Solvent: DMSO-d₆ (Preferred for solubility) or

CDCl₃.

¹H NMR (400 MHz, DMSO-d₆) Prediction & Assignment
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Mechanistic
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oxygen.

5.15 Singlet (s) 2H Ar-CH₂-O-

Benzylic

methylene. Key

connectivity

linker.

3.92 Singlet (s) 3H -OCH₃

Methoxy group

on the

benzaldehyde

core.

Critical Check:

The singlet at ~5.15 ppm is the diagnostic peak for the ether linkage. If this appears as a

doublet or shifts significantly, check for hydrolysis of the ether (cleavage).

The aldehyde proton at ~10.2 ppm confirms the oxidation state. If missing, the aldehyde may

have oxidized to a carboxylic acid (broad singlet ~12 ppm).

Impurity Profiling Logic
Understanding the synthesis allows for targeted impurity tracking. The likely synthesis involves

the nucleophilic substitution of 3-(chloromethyl)-4-methoxybenzaldehyde with 4-bromophenol.
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Figure 2: Origin of potential impurities. Impurity A and B are the most critical to monitor by

HPLC.

Impurity A (4-Bromophenol): Elutes earlier than the target. Monitor at 280 nm.

Impurity B (Hydrolysis): Very polar. Elutes near the void volume (dead time) in Reverse

Phase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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